11-乙基喜树碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

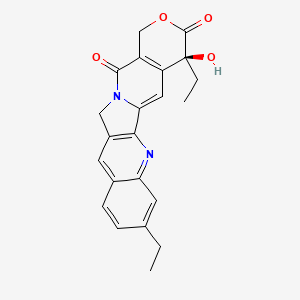

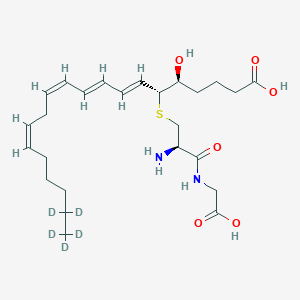

11-Ethyl Camptothecin is a derivative of Camptothecin . Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin and its derivatives have been synthesized through various methods . For instance, one study reported the construction of better drugs, prodrugs, and new forms of administration . Another study reported the total synthesis of camptothecin .

Molecular Structure Analysis

Camptothecin has a planar pentacyclic ring structure . It includes a pyrrolo [3,4-β]-quinoline moiety (rings A, B, and C), conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .

Chemical Reactions Analysis

Camptothecin and its derivatives have been involved in various chemical reactions . For instance, one study discovered two C. acuminata cytochrome P450 monooxygenases that catalyze regio-specific 10- and 11-oxidations of camptothecin .

Physical And Chemical Properties Analysis

The physical and chemical properties of Camptothecin have been analyzed in various studies . For instance, one study reported that Camptothecin demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction .

科学研究应用

喜树碱类药物:开发与给药方案

喜树碱衍生物,包括 11-乙基喜树碱,因其抗癌特性而被探索,主要靶向癌细胞中过表达的拓扑异构酶 I。喜树碱类药物的开发从最初的发现发展到针对各种肿瘤类型的临床应用。研究表明,喜树碱类药物的有效性取决于低剂量长时间给药或频繁间歇性给药方案,这可能在维持对癌细胞有效性的同时保护正常细胞 (O'Leary & Muggia, 1998).

新型衍生物和机制

探索新型喜树碱衍生物一直是研究的一个重要领域,目的是增强其抗肿瘤活性。研究表明,在喜树碱分子的特定位置进行修饰可以显著影响其抗癌功效。例如,在 7 位、9 位或 10 位的取代增强了抗肿瘤活性,而在 11 位或 5 位的修饰通常会导致活性降低。这突出了分子结构在喜树碱衍生物治疗潜力中的关键作用 (Basili & Moro, 2009).

与放疗的给药时间和顺序

喜树碱衍生物与放疗的联合使用已被研究用于增强针对癌症的治疗窗口。在放疗中,给药的方案和时间是设计有效治疗方案的关键因素。这种方法基于喜树碱类药物细胞毒性的 S 期特异性,旨在通过协同作用改善癌症治疗的疗效 (Rich & Kirichenko, 2001).

临床药代动力学和安全性考虑

了解喜树碱衍生物的临床药代动力学,如伊立替康(与 11-乙基喜树碱密切相关的化合物),对于优化其治疗应用至关重要。专注于药代动力学的研究,包括这些化合物的代谢和排泄,有助于确定最有效和最安全的给药方案。此外,安全性考虑,特别是关于中性粒细胞减少症和腹泻等不良反应,对于患者在喜树碱衍生物治疗期间的管理至关重要 (Chabot, 1997).

抗癌功效和耐药性

喜树碱衍生物对各种癌症类型的疗效,包括其在克服耐药性中的作用,是正在进行研究的一个重要领域。抗癌作用的分子机制和潜在的耐药途径对于开发更有效的治疗策略至关重要。喜树碱衍生物通过对拓扑异构酶 I 的作用,为靶向癌症治疗提供了一条有希望的途径,正在进行的研究旨在增强其疗效并克服耐药性 (Kawahara, 2006).

安全和危害

未来方向

Future research on Camptothecin and its derivatives is focused on improving their anticancer efficacies . For instance, one study suggested that Camptothecin nano-formulations are a potent candidate for cancer treatment and may provide further support for the clinical application of natural antitumor agents with passive targeting of tumors in the future .

属性

IUPAC Name |

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXQRSXMWIURP-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652573 |

Source

|

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Ethyl Camptothecin | |

CAS RN |

185807-29-8 |

Source

|

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)